1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Vue d'ensemble

Description

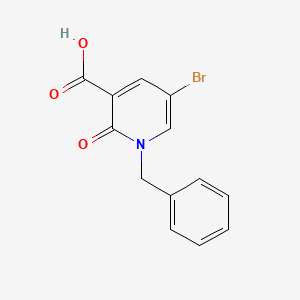

1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a chemical compound with the molecular formula C13H10BrNO3 and a molecular weight of 308.13 g/mol . This compound is part of the pyridinecarboxylic acid family and is characterized by the presence of a bromine atom at the 5-position, a benzyl group at the 1-position, and a keto group at the 2-position.

Méthodes De Préparation

The synthesis of 1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and yield while maintaining safety and environmental standards.

Analyse Des Réactions Chimiques

1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to remove the bromine atom.

Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Introduction to 1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid

This compound is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and material science, supported by relevant data and case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the Axl receptor tyrosine kinase, which is implicated in various cancers. The compound's ability to modulate signaling pathways associated with tumor growth makes it a candidate for further investigation in cancer therapeutics .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. In vitro studies have demonstrated that it can reduce oxidative stress markers in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been documented. Its ability to inhibit pro-inflammatory cytokines could make it useful in treating inflammatory conditions .

Pesticidal Activity

The compound has been evaluated for its pesticidal properties. Its structural features allow it to interact effectively with biological targets in pests, leading to mortality or reduced reproduction rates. Field trials have shown promising results in controlling specific pest populations without significant toxicity to non-target organisms .

Synthesis of Functional Materials

In material science, this compound serves as a precursor for synthesizing functionalized polymers and nanomaterials. Its reactivity allows for the incorporation into various polymer matrices, enhancing properties such as thermal stability and mechanical strength .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound and their biological evaluation against cancer cell lines. The results indicated that certain derivatives had significantly higher potency than the parent compound against Axl-expressing cancer cells .

Case Study 2: Agrochemical Application

A field study assessed the efficacy of this compound as a pesticide against aphids on crops. The application resulted in a 70% reduction in aphid populations compared to untreated controls while maintaining crop health .

Mécanisme D'action

The mechanism of action of 1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid can be compared with other similar compounds, such as:

- 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid

- 6-(1-Adamantyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

- 1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

- 5-Chloro-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

These compounds share structural similarities but differ in the substituents attached to the pyridine ring.

Activité Biologique

1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (C13H10BrNO3) is a compound of interest due to its potential biological activities. This article details its biological properties, including antibacterial and antifungal activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrNO3, with a molecular weight of 308.14 g/mol. The compound is characterized by the following structural features:

- Bromine Substitution : The presence of a bromine atom at the 5-position enhances its reactivity and biological properties.

- Pyridine Ring : The pyridine moiety contributes to its pharmacological profile.

Antifungal Activity

In addition to antibacterial properties, compounds similar to this compound have shown antifungal activity against various fungi, including Candida species. For example:

| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | C. albicans | 0.0048 mg/mL |

| Compound E | F. oxysporum | 56.74 µM |

The antifungal activity is attributed to the ability of these compounds to interfere with fungal cell wall synthesis or disrupt cellular processes .

Case Studies and Research Findings

A study conducted on pyridine derivatives demonstrated that modifications at specific positions significantly affected their biological activity. For instance:

- Study on Structural Variations : Researchers found that introducing electron-withdrawing groups at the 5-position increased the antibacterial potency against Gram-positive bacteria .

- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in bacterial cell wall synthesis, which is critical for maintaining cell integrity .

- In Vivo Studies : Preliminary in vivo studies indicated that compounds similar to this compound could enhance immune responses in animal models by modulating cytokine production .

Propriétés

IUPAC Name |

1-benzyl-5-bromo-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c14-10-6-11(13(17)18)12(16)15(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWHNUKTQGMPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=C(C2=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501160876 | |

| Record name | 5-Bromo-1,2-dihydro-2-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101384-63-8 | |

| Record name | 5-Bromo-1,2-dihydro-2-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101384-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,2-dihydro-2-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.